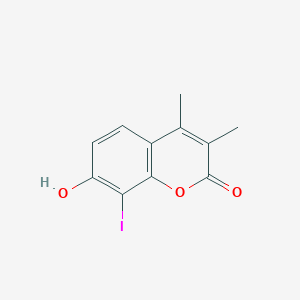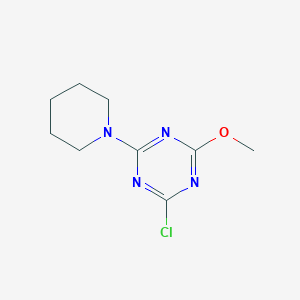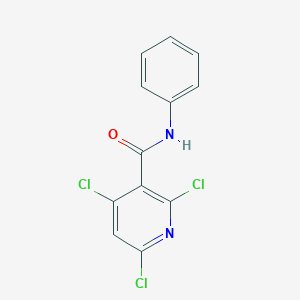![molecular formula C17H11F4N3O3 B11506480 N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11506480.png)
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-FLUOROBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which is known to enhance the stability and lipophilicity of molecules, making it valuable in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-FLUOROBENZAMIDE typically involves multiple steps. One common method includes the reaction of 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in the presence of N,N-diisopropylethylamine in ethanol at low temperatures . This reaction yields a mixture of products, which can be separated by chromatography. Another method involves using dichloromethane as a solvent, which leads to a higher yield of the desired product .
Industrial Production Methods
the use of continuous flow microreactor systems has been explored for similar compounds, which can improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-FLUOROBENZAMIDE undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: This reaction often involves the use of strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while reduction and oxidation reactions can lead to different functionalized derivatives .
Scientific Research Applications
N-[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-FLUOROBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability . The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1-phenyl-1H-pyrrol-3-yl)(hydroxy)methylphosphonate: Known for its anticancer activity.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in herbicide production.
Uniqueness
N-[2,5-DIOXO-1-PHENYL-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-4-FLUOROBENZAMIDE is unique due to its trifluoromethyl group, which imparts enhanced stability and lipophilicity. This makes it particularly valuable in pharmaceutical applications where these properties are crucial .
Properties
Molecular Formula |
C17H11F4N3O3 |
|---|---|
Molecular Weight |
381.28 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C17H11F4N3O3/c18-11-8-6-10(7-9-11)13(25)22-16(17(19,20)21)14(26)24(15(27)23-16)12-4-2-1-3-5-12/h1-9H,(H,22,25)(H,23,27) |
InChI Key |
TYCRHQFEBLABIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11506407.png)

![1-(3,4-dihydroxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11506415.png)

![7,7-dimethyl-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11506430.png)
![N-[(Adamantan-1-YL)methyl]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamide](/img/structure/B11506436.png)

![(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11506448.png)

![4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B11506454.png)
![3-[(4-Phenylbutanoyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B11506456.png)
![N-(2,4-dimethoxybenzyl)-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine](/img/structure/B11506458.png)
![8-chloro-1,3-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11506464.png)
![2-(4-Amino-5-thioxo-4,5-dihydro-[1,2,4]triazol-1-yl)-N-thiazol-2-yl-acetamide](/img/structure/B11506465.png)
